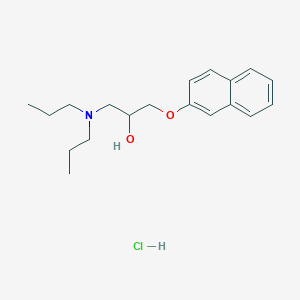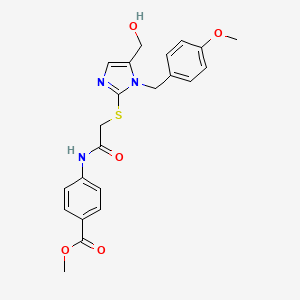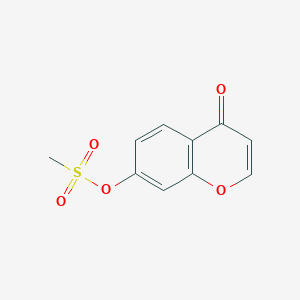
4-oxo-4H-chromen-7-yl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-oxo-4H-chromen-7-yl methanesulfonate is a synthetic compound belonging to the chromone family. Chromones are a class of oxygen-containing heterocyclic compounds known for their diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-4H-chromen-7-yl methanesulfonate typically involves the O-sulfonylation of 7-hydroxy-4H-chromen-4-one with methanesulfonyl chloride. The reaction is mediated by a base such as triethylamine in a solvent like dichloromethane at ambient temperature . This method is straightforward and efficient, yielding the desired product in good yields.
Industrial Production Methods
These include the use of eco-friendly solvents, microwave and ultrasound irradiation, and multicomponent reactions to minimize waste and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4-oxo-4H-chromen-7-yl methanesulfonate undergoes various chemical reactions, including:
O-sulfonylation: The primary reaction for its synthesis.
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the methanesulfonate group.
Oxidation and Reduction:
Common Reagents and Conditions
O-sulfonylation: Methanesulfonyl chloride, triethylamine, dichloromethane.
Substitution Reactions: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major product formed from the O-sulfonylation reaction is this compound itself. Substitution reactions can yield various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-oxo-4H-chromen-7-yl methanesulfonate has several scientific research applications:
Medicinal Chemistry: It has been studied as a potential sulfatase inhibitor, which is significant in the treatment of hormone-dependent cancers such as breast cancer.
Biological Research: Its cytotoxicity has been evaluated against cancer cell lines, showing promising results in inducing apoptosis.
Chemical Research: It serves as a building block for the synthesis of other chromone derivatives with potential biological activities.
Mecanismo De Acción
The mechanism of action of 4-oxo-4H-chromen-7-yl methanesulfonate involves its interaction with the sulfatase enzyme. Molecular docking studies have shown that it binds to the active site of the enzyme, forming hydrogen bonds and hydrophobic interactions that inhibit the enzyme’s activity . This inhibition reduces the conversion of sulfated steroids to non-sulfate steroid hormones, thereby decreasing the growth of hormone-dependent cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
4-oxo-2-phenyl-4H-chromen-7-yl methanesulfonate: Another sulfatase inhibitor with similar biological activity.
7-hydroxy-4-methylcoumarin derivatives: These compounds also exhibit various biological activities and are synthesized using similar methods.
Uniqueness
4-oxo-4H-chromen-7-yl methanesulfonate is unique due to its specific interaction with the sulfatase enzyme, making it a promising candidate for targeted cancer therapy. Its straightforward synthesis and potential for further functionalization also contribute to its uniqueness in medicinal chemistry .
Propiedades
IUPAC Name |
(4-oxochromen-7-yl) methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O5S/c1-16(12,13)15-7-2-3-8-9(11)4-5-14-10(8)6-7/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNEVYWQAVJSQAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)C=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


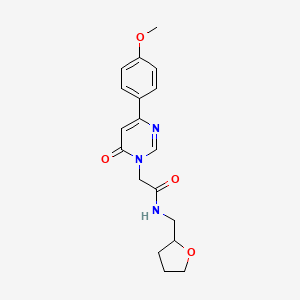
![5-({[(Cyclopropylcarbonyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B2763511.png)
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)pivalamide](/img/structure/B2763515.png)
![2-cyclopropyl-1-{1-[(5-methyl-1,2-oxazol-4-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B2763517.png)
![N-[2-(cyclohexen-1-yl)ethyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/new.no-structure.jpg)
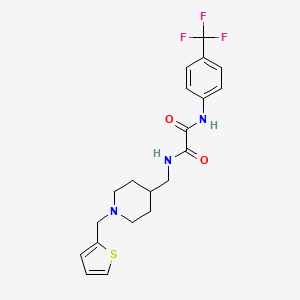
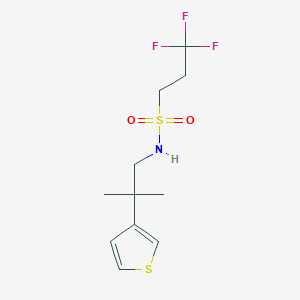
![2-({1-[(3-Bromophenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine](/img/structure/B2763522.png)
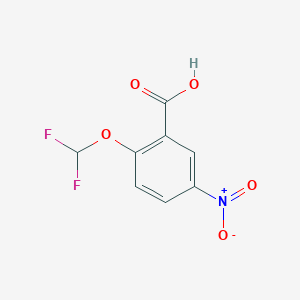
![ethyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B2763526.png)
